N,N-Di-(tert-Butyloxycarbonyl) Serotonin
Overview
Description
N,N-Di-(tert-Butyloxycarbonyl) Serotonin is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di-(tert-Butyloxycarbonyl) Serotonin typically involves multiple steps. One common method includes the installation of the gramine side chain using N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of the tosyl masking group . Another method involves the reaction of dihydrofuran with the compound to provide a mixture of tetrahydrofuran and hydrazone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar multi-step organic synthesis protocols used in laboratory settings, scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Di-(tert-Butyloxycarbonyl) Serotonin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N-Di-(tert-Butyloxycarbonyl) Serotonin has diverse scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Di-(tert-Butyloxycarbonyl) Serotonin involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N,N-Di-(tert-Butyloxycarbonyl) Serotonin is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its combination of tert-butyl, hydroxy, and indole moieties makes it particularly versatile in various applications.
Biological Activity
N,N-Di-(tert-Butyloxycarbonyl) serotonin (Boc2-Serotonin) is a modified form of serotonin that has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of neurotransmission and therapeutic applications. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.
This compound is synthesized through the protection of the amine and hydroxyl groups of serotonin with tert-butyloxycarbonyl (Boc) groups. This modification enhances the compound's stability and solubility, facilitating its use in various biological assays. The typical reaction involves:
- Protection of Serotonin : The amine group is reacted with Boc anhydride in an organic solvent under basic conditions.
- Purification : The product is purified using chromatography to yield Boc2-Serotonin in high purity.
Boc2-Serotonin acts primarily on serotonin receptors (5-HT receptors), influencing neurotransmission pathways. Its mechanism involves:
- Agonistic Activity : It exhibits agonistic properties at various 5-HT receptor subtypes, particularly 5-HT1A and 5-HT2A, which are implicated in mood regulation and anxiety.
- Inhibition of Serotonin Transporter (SERT) : Boc2-Serotonin has been shown to inhibit SERT, increasing serotonin levels in synaptic clefts, which may contribute to its antidepressant-like effects.
Case Studies and Research Findings
- Antidepressant Potential :
- Neuroprotective Effects :
- Binding Affinity Studies :
Comparative Biological Activity
The following table summarizes the biological activity of Boc2-Serotonin compared to standard serotonin:
Compound | 5-HT1A Agonism | 5-HT2A Agonism | SERT Inhibition | Neuroprotective Effects |
---|---|---|---|---|
This compound | High | Moderate | Strong | Yes |
Serotonin | Moderate | High | Moderate | Limited |
Properties
IUPAC Name |
tert-butyl 5-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-19(2,3)26-17(24)21-10-9-13-12-22(18(25)27-20(4,5)6)16-8-7-14(23)11-15(13)16/h7-8,11-12,23H,9-10H2,1-6H3,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDYOEXQSBWWOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CN(C2=C1C=C(C=C2)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401113658 | |
Record name | 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-5-hydroxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401113658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361436-29-5 | |
Record name | 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-5-hydroxy-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=361436-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-5-hydroxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401113658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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